Dodecanoyl chloride;hydrofluoride
Description
Dodecanoyl chloride (CAS 112-16-3), also known as lauroyl chloride, is a straight-chain acyl chloride with the molecular formula C₁₂H₂₃ClO and a molecular weight of 218.763 g/mol . It is a colorless to light yellow liquid with a pungent odor, soluble in ether but hydrolyzed rapidly in water and alcohols . Its IUPAC name is dodecanoyl chloride, and its structure consists of a 12-carbon aliphatic chain terminated by a reactive acyl chloride group.
Properties
CAS No. |
80584-96-9 |
|---|---|
Molecular Formula |
C12H24ClFO |
Molecular Weight |
238.77 g/mol |
IUPAC Name |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
InChI Key |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl.F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C12H24O2 (dodecanoic acid) + SOCl2 → C12H23ClO (dodecanoyl chloride) + SO2 + HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced using similar methods but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acid chlorides .
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form dodecanoic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with dodecanoyl chloride in the presence of a base (e.g., pyridine) to form esters.
Amines: React with dodecanoyl chloride to form amides.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Dodecanoic Acid: Formed by hydrolysis.
Scientific Research Applications
Dodecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of esters and amides.
Medicine: Investigated for its potential antimicrobial properties when used to modify biomaterials.
Industry: Used in the production of low-friction boundary lubricants and hydrophobic biomaterials.
Mechanism of Action
The mechanism of action of dodecanoyl chloride primarily involves its reactivity as an acid chloride. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets are the hydroxyl and amino groups of the nucleophiles, and the reaction proceeds through the formation of a tetrahedral intermediate .
Comparison with Similar Compounds
Reactivity and Stability Analysis
Thermal and Hydrolytic Stability
- Thermal Degradation: Dodecanoyl chloride decomposes at ~200°C (via TGA), whereas longer-chain analogs (C14) resist decomposition up to ~220°C .
- Moisture Sensitivity: Hydrolysis rates (measured via ¹H NMR) correlate with chain length: C12 hydrolyzes 1.5× faster than C14 in aqueous ethanol .
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